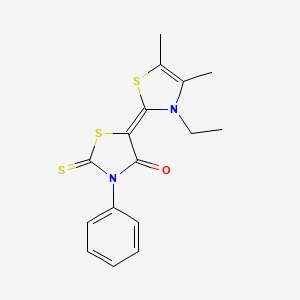![molecular formula C24H23N3O2 B15011314 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines and aldehydes.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit or activate certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific structural features, which include the presence of both a hydroxyphenyl group and a tetrahydroisoquinoline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C24H23N3O2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H23N3O2/c28-23-8-4-3-6-21(23)15-25-26-24(29)20-11-9-18(10-12-20)16-27-14-13-19-5-1-2-7-22(19)17-27/h1-12,15,28H,13-14,16-17H2,(H,26,29)/b25-15+ |
Clave InChI |
URHVRXCQVLOYSJ-MFKUBSTISA-N |
SMILES isomérico |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4O |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]](/img/structure/B15011242.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)

![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
